Isoindoline-5-carbaldehyde Hydrochloride
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Overview
Description
Isoindoline-5-carbaldehyde Hydrochloride is a chemical compound belonging to the class of isoindolines, which are characterized by a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline-5-carbaldehyde Hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of phthalic anhydride derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and high temperatures to facilitate the formation of the isoindoline ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-5-carbaldehyde Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Oxidation reactions typically yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions result in the formation of substituted isoindolines.
Scientific Research Applications
Isoindoline-5-carbaldehyde Hydrochloride has diverse applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. Additionally, it serves as a building block in the development of new chemical entities and materials for industrial applications.
Mechanism of Action
The mechanism by which Isoindoline-5-carbaldehyde Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Isoindoline-1,3-dione
Isoindoline-2-carboxylic acid
Indole-3-carboxaldehyde
Indole-2-carboxaldehyde
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Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-4-10-5-9(8)3-7;/h1-3,6,10H,4-5H2;1H |
InChI Key |
GNCCLDRWLLKJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C=O.Cl |
Origin of Product |
United States |
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